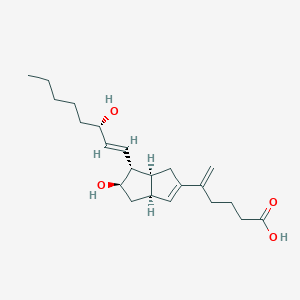

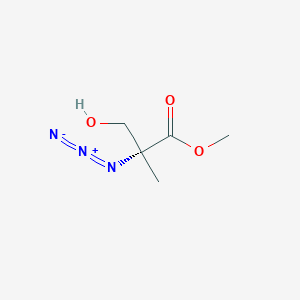

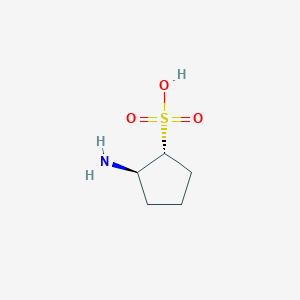

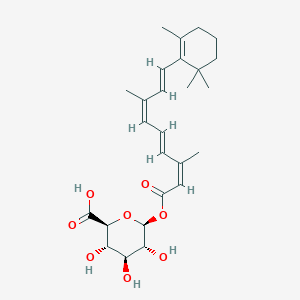

![molecular formula C₂₁H₂₀INO₆ B022187 (6S)-6-[(5R)-6,6-二甲基-7,8-二氢-5H-[1,3]二噁唑[4,5-g]异喹啉-6-鎓-5-基]-6H-呋喃[3,4-g][1,3]苯二噁唑-8-酮;碘化物 CAS No. 55950-07-7](/img/structure/B22187.png)

(6S)-6-[(5R)-6,6-二甲基-7,8-二氢-5H-[1,3]二噁唑[4,5-g]异喹啉-6-鎓-5-基]-6H-呋喃[3,4-g][1,3]苯二噁唑-8-酮;碘化物

描述

Synthesis Analysis

The synthesis of related isoquinoline derivatives often involves multistep reactions, starting from simple precursors to achieve complex heterocyclic structures. For example, practical synthesis methods have been developed for tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-ol, an oxidative degradation product of noscapine, demonstrating efficient routes from 2-methoxy-3,4-(methylenedioxy) benzaldehyde with an overall yield of 66% (Shirasaka et al., 1990). This method involves reductive amination, cyclization, and oxidation steps that are relevant to the synthesis of complex isoquinoline derivatives.

Molecular Structure Analysis

Molecular structure analysis of isoquinoline derivatives reveals diverse conformations and stereochemistry, critical for understanding their chemical behavior and interactions. X-ray crystallography studies, for instance, have elucidated the structures of related compounds, such as egenine, revealing the relative configuration of hemiacetal carbon atoms and showcasing the heterocyclic fragment's half-chair conformation (Dokurno et al., 1993). Such detailed structural analyses are indispensable for the comprehensive study of complex molecules.

Chemical Reactions and Properties

Isoquinoline derivatives participate in a variety of chemical reactions, reflecting their rich chemical properties. For instance, the photosolvolysis of bridgehead quaternary ammonium salts has been studied to synthesize benzoxazonine derivatives, showcasing the reactivity of isoquinoline structures under photochemical conditions (Bremner & Winzenberg, 1984). These reactions not only expand the synthetic toolkit for isoquinoline derivatives but also shed light on their potential chemical transformations.

Physical Properties Analysis

The physical properties of isoquinoline derivatives, such as solubility, melting points, and crystal structures, are influenced by their molecular structure. Investigations into compounds like (R)-(+)-8,9-dimethoxy-6,10b-dihydro-5H-thiazolo[2,3-a]isoquinolin-3-one have provided insights into their enantiomeric purity and crystallographic characteristics, which are essential for understanding the material aspects of these compounds (Rozwadowska et al., 2002).

Chemical Properties Analysis

The chemical properties of isoquinoline derivatives, including reactivity, stability, and interactions with other molecules, are central to their chemical and biological significance. Studies focusing on the synthesis and reactivity of such compounds provide valuable information on their potential applications and chemical behavior. For instance, the iodine-catalyzed oxidative functionalization of azaarenes with benzylic C-H bonds has been developed, highlighting innovative approaches to functionalize isoquinoline structures (Luo et al., 2016).

科学研究应用

结构分析

涉及该化合物的科学研究的一个关键领域是结构分析。研究已经检查了相关化合物的晶体结构,揭示了对它们的分子构象和相互作用的见解。例如,Dokurno 等人(1993 年)的研究重点是 6,8-二氢-6-(5,6,7,8-四氢-6-甲基-1,3-二噁唑[4,5-g]异喹啉-5-基)呋喃[3,4-e]- 1,3-苯二噁唑-8-醇的结构,它与所讨论的化合物密切相关。这项研究有助于确定半缩醛 C 原子的相对构型,并详细描述了分子的构象 (Dokurno 等,1993)。

合成和衍生物

还对衍生物和相关化合物的合成进行了研究。Shirasaka 等人(1990 年)为与所讨论化合物密切相关的一种化合物提供了一种实用的合成方法,指出了有效生产和潜在修饰的方法 (Shirasaka 等,1990)。此外,Labruère 等人(2013 年)开发了衍生自类似化合物的新的支架,说明了在药物开发等各个领域的通用性和潜在应用 (Labruère 等,2013)。

分子相互作用和性质

像 Khrustalev 等人(2008 年)这样的研究探索了类似分子的相互作用和性质。他们研究了分子间相互作用,包括氢键和 π-π 堆积,这对于理解这些化合物在各种环境中的行为至关重要 (Khrustalev 等,2008)。

光物理和电化学性质

该化合物的衍生物已被研究其光物理和电化学性质。例如,Wu 等人(2009 年)研究了与该化合物相关的羧化花菁染料,重点是它们在提高染料敏化太阳能电池的光电转换效率中的应用 (Wu 等,2009)。

属性

IUPAC Name |

(6S)-6-[(5R)-6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20NO6.HI/c1-22(2)6-5-11-7-15-16(26-9-25-15)8-13(11)18(22)19-12-3-4-14-20(27-10-24-14)17(12)21(23)28-19;/h3-4,7-8,18-19H,5-6,9-10H2,1-2H3;1H/q+1;/p-1/t18-,19+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJKCPKPSSVUHY-VOMIJIAVSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCC2=CC3=C(C=C2[C@@H]1[C@@H]4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20INO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40971361 | |

| Record name | 6,6-Dimethyl-5-(8-oxo-6,8-dihydro-2H-furo[3,4-e][1,3]benzodioxol-6-yl)-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40971361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 185826 | |

CAS RN |

55950-07-7 | |

| Record name | (-)-Bicuculline methiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055950077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,6-Dimethyl-5-(8-oxo-6,8-dihydro-2H-furo[3,4-e][1,3]benzodioxol-6-yl)-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40971361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

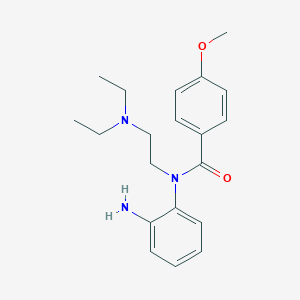

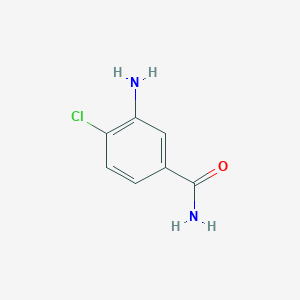

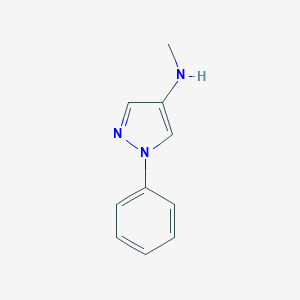

![4-Ethoxy-3-(5-methyl-4-oxo-7-propyl-1,4-dihydroimidazo[5,1-f][1,2,4]triazin-2-yl)benzene-1-sulfonyl chloride](/img/structure/B22132.png)